5-methyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-methyl-N-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S3/c1-11-9-16(22)21-15(10-25-18(21)19-11)13-4-6-14(7-5-13)20-27(23,24)17-8-3-12(2)26-17/h3-10,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSXLKLPLCFPCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC4=NC(=CC(=O)N34)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-methyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological implications.
Chemical Structure and Properties
The structure of the compound features a thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological activities. The presence of a thiophene ring and sulfonamide group further enhances its potential as a pharmaceutical agent. The molecular formula is , indicating a significant number of heteroatoms that may contribute to its biological interactions.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazolo[3,2-a]pyrimidines exhibit notable antimicrobial properties. For example, compounds similar in structure to the target compound have shown effective inhibition against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentrations (MICs) as low as 0.21 μM .
| Compound | MIC (μM) | Activity |
|---|---|---|
| 3g | 0.21 | Effective against P. aeruginosa |
| 3f | 0.25 | Effective against E. coli |
Cytotoxicity
In vitro studies have demonstrated that certain thiazolo[3,2-a]pyrimidine derivatives exhibit cytotoxic effects on cancer cell lines. For instance, compounds were tested using the MTT assay on HaCat and Balb/c 3T3 cells, revealing promising results with significant cell viability reduction at specific concentrations .
The biological activity of the compound may be attributed to its ability to inhibit key enzymes involved in cellular processes. In particular, the inhibition of c-Jun N-terminal kinases (JNKs) has been highlighted as a critical pathway for mediating apoptosis and inflammation-related disorders . This suggests that the compound could play a role in therapeutic strategies for conditions such as neurodegenerative diseases and inflammatory disorders.
Study 1: JNK Inhibition
A study focused on sulfonamide derivatives demonstrated that modifications around the thiophene moiety could enhance JNK inhibition potency. The most active compounds exhibited protective effects against neuronal cell death induced by various stressors, indicating their potential in neuroprotection .
Study 2: Antimicrobial Efficacy
Another investigation into thiazolopyridine derivatives revealed strong antimicrobial activity with binding interactions analyzed through molecular docking studies. The most active compound showed significant binding affinity towards DNA gyrase and MurD, which are critical targets in bacterial replication .
Comparison with Similar Compounds
Core Modifications and Substituent Effects
The target compound shares its thiazolo[3,2-a]pyrimidine core with derivatives reported in and . Key differences arise from substituent variations:
Key Findings :
- Sulfonamide vs. Sulfonic Acid : The target compound’s sulfonamide group offers improved bioavailability over sulfonic acid derivatives due to reduced ionization at physiological pH .
- Ester vs. Sulfonamide : ’s methyl ester derivative demonstrates higher crystallinity but lower solubility in aqueous media compared to the target compound’s sulfonamide .
Thiophene-Containing Pyrimidine Derivatives
Functional Group Impact on Bioactivity
describes dihydropyrimidine derivatives with thiophene-2-yl and benzylidenehydrazineyl groups. While structurally distinct, these compounds share electronic similarities with the target’s thiophene-sulfonamide moiety:
Comparison :
Key Methodological Differences
- Target Compound : Likely synthesized via a multi-step route involving cyclocondensation (170°C reflux) and sulfonamide coupling (K₂CO₃/DMF), as described in .
- Derivative : Utilizes esterification and bromo-benzylidine introduction under mild conditions, favoring crystalline product formation .
- Derivatives : Employ Et₃N/DMF-H₂O for hydrazineyl group incorporation, emphasizing room-temperature efficiency .
Reactivity Insights :
- Sulfonamide introduction (target compound) requires precise pH control (K₂CO₃) to avoid side reactions, whereas esterification () is less sensitive to basic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
